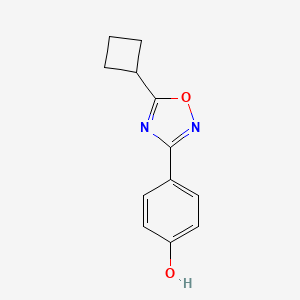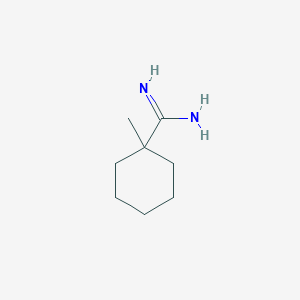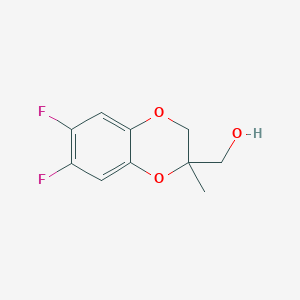
(6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a chemical compound with a unique structure that includes a benzodioxin ring substituted with fluorine atoms and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-difluoro-1,4-benzodioxin with a methylating agent in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
科学的研究の応用
(6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with molecular targets and pathways. The fluorine atoms and methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: A compound with a similar fluorinated structure but different functional groups.
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Another fluorinated compound with a different ring system.
Uniqueness
(6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to its specific combination of a benzodioxin ring, fluorine atoms, and a methanol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C10H10F2O3 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC名 |
(6,7-difluoro-3-methyl-2H-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C10H10F2O3/c1-10(4-13)5-14-8-2-6(11)7(12)3-9(8)15-10/h2-3,13H,4-5H2,1H3 |
InChIキー |
HZCFRAWDRIYMJP-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2=CC(=C(C=C2O1)F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


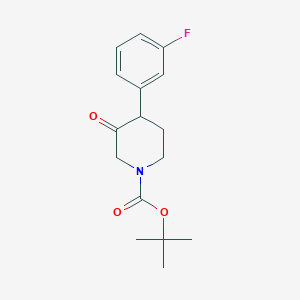
![1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol](/img/structure/B13188683.png)
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13188690.png)
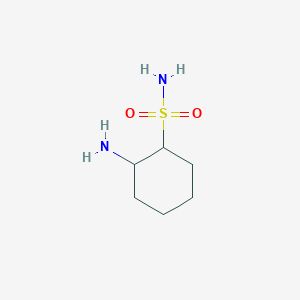
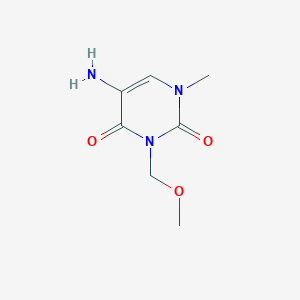
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
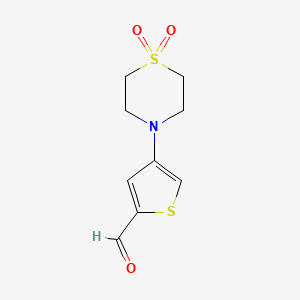
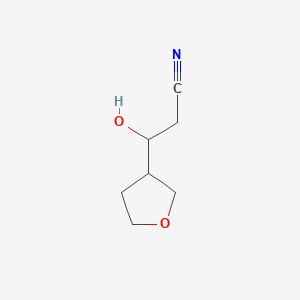
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13188736.png)
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
